molecular formula C13H12N2O3 B5857319 N'-(2-furylmethylene)-2-hydroxy-2-phenylacetohydrazide

N'-(2-furylmethylene)-2-hydroxy-2-phenylacetohydrazide

Cat. No. B5857319
M. Wt: 244.25 g/mol
InChI Key: QHYJUMPSGNWSSD-NTEUORMPSA-N
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Description

N'-(2-furylmethylene)-2-hydroxy-2-phenylacetohydrazide, commonly known as FPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPH is a hydrazide derivative that has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of FPH is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. FPH has also been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and physiological effects:
FPH has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress and inflammation, increasing antioxidant activity, and regulating glucose and lipid metabolism. FPH has also been shown to have neuroprotective effects, with studies suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FPH has several advantages for use in lab experiments, including its ease of synthesis and its low toxicity. However, FPH has some limitations, including its limited solubility in water and its instability under certain conditions.

Future Directions

There are several potential future directions for research on FPH, including its use as a drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative diseases. FPH may also have potential applications in material science, such as its use in the development of sensors or catalysts. Further research is needed to fully understand the mechanism of action of FPH and its potential applications in different fields.
In conclusion, FPH is a promising compound that has shown potential for use in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FPH and its applications in different fields.

Synthesis Methods

FPH can be synthesized using different methods, including the reaction of 2-furaldehyde and 2-hydroxy-2-phenylacetic acid hydrazide in the presence of a catalyst. The reaction can be carried out under reflux in ethanol, and the product can be obtained through recrystallization. Other methods include the reaction of furfural and phenylhydrazine in the presence of a base or acid catalyst.

Scientific Research Applications

FPH has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, FPH has shown potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. FPH has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12(10-5-2-1-3-6-10)13(17)15-14-9-11-7-4-8-18-11/h1-9,12,16H,(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYJUMPSGNWSSD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333188
Record name N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

318512-80-0
Record name N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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